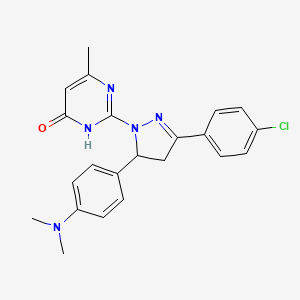

2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol

Description

The compound 2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core fused with a 4,5-dihydro-1H-pyrazole moiety. Key structural attributes include:

- Pyrimidin-4-ol ring: A six-membered aromatic ring with hydroxyl and methyl substituents at positions 4 and 6, respectively.

- Dihydro-pyrazole bridge: A five-membered partially saturated ring substituted with 4-chlorophenyl (electron-withdrawing) and 4-(dimethylamino)phenyl (electron-donating) groups.

Computational tools like Multiwfn (for electronic structure analysis) and SHELX (for crystallographic refinement) are critical for characterizing such compounds .

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O/c1-14-12-21(29)25-22(24-14)28-20(16-6-10-18(11-7-16)27(2)3)13-19(26-28)15-4-8-17(23)9-5-15/h4-12,20H,13H2,1-3H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUWERBZMQYTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol exhibits a range of biological activities, primarily due to its structural components that include a pyrazole moiety known for diverse pharmacological properties. This article aims to synthesize existing research findings on the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial effects.

Structural Overview

The compound is characterized by:

- Pyrazole and Pyrimidine Rings : These heterocyclic structures are often associated with various biological activities.

- Chlorophenyl and Dimethylamino Substituents : These groups enhance the compound's lipophilicity and biological interaction potential.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, a study reported the synthesis of several pyrazoline derivatives that were screened against human cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). The results demonstrated promising in vitro activity, suggesting that similar derivatives might also exhibit anticancer effects .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3a | T-47D | 10.5 | Excellent |

| 4a | UACC-257 | 8.7 | Excellent |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A review highlighted that certain pyrazole compounds act as selective COX-2 inhibitors, which are crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects . The compound may share similar pathways based on its structural characteristics.

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| 150a | 62% | Celecoxib (22%) |

| 150d | 71% | Celecoxib (22%) |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. A study indicated that compounds similar to the one discussed showed significant antibacterial and antifungal activities through molecular docking simulations . The presence of the dimethylamino group is often linked to enhanced antimicrobial efficacy.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the effect of synthesized pyrazoline derivatives on cancer cell viability.

- Methodology : MTT assay was performed on T-47D and UACC-257 cell lines.

- Findings : Compounds with structural similarities to the target compound showed IC50 values indicating potent anticancer activity.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the COX inhibition potential of new pyrazole derivatives.

- Methodology : In vitro assays were conducted to measure COX enzyme activity.

- Findings : Several derivatives exhibited significant inhibition rates comparable to established drugs like celecoxib.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyrimidin-4-ol and dihydro-pyrazole motifs. Below is a comparison with key analogues from the literature:

Key Comparisons

- Electron-Donating vs.

- Ring Flexibility : The dihydro-pyrazole in the target compound introduces conformational rigidity, contrasting with the fully aromatic tetrazole in ’s analogue, which may adopt planar geometries .

- Polarity and Solubility: The hydroxyl (–OH) and dimethylamino (–N(CH₃)₂) groups in the target compound likely increase aqueous solubility relative to sulfur-containing analogues (e.g., ’s sulfanyl derivative) .

Predicted Physicochemical Properties

- pKa : Estimated ~9.5–10.5 (pyrimidin-4-ol hydroxyl), influenced by electron-donating substituents.

- Boiling Point : Likely >600°C (similar to ’s compound due to high molecular weight) .

- Density : ~1.45 g/cm³ (aligned with heterocyclic systems in and ) .

Research Findings and Implications

- Electronic Effects: Computational analysis (e.g., Multiwfn) could reveal enhanced electron localization in the pyrimidin-4-ol ring due to resonance from the dimethylamino group, improving reactivity in nucleophilic environments .

- Synthetic Challenges : The steric bulk of the 4-chlorophenyl group may complicate regioselective functionalization, necessitating optimized catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.